7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 7, a chloromethyl group at position 5, and methyl groups at positions 2 and 3. The chloromethyl group at C-5 serves as a reactive handle for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties .
Properties
IUPAC Name |
7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5-6(2)13-14-8(11)3-7(4-10)12-9(5)14/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDAFHNWTMEFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material science: The compound’s photophysical properties make it useful in the design of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of proteins, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[1,5-a]pyrimidine Analogs
Replacing the pyrazolo ring with a triazolo moiety significantly alters electronic properties and biological interactions. For example:
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) shares the chloro and methyl substituents but lacks the chloromethyl group.
- 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Compound D in ) demonstrates how the triazolo scaffold combined with chloromethyl enhances antiproliferative activity against cancer cells (e.g., MGC-803, HCT-116) compared to pyrazolo analogs .
Key Difference : Triazolo derivatives generally exhibit higher metabolic stability but may face synthetic challenges due to increased ring strain .
Substituent Effects on Reactivity and Bioactivity
Chloromethyl vs. Methyl/Methoxy Groups
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CID 10487287): The methyl group at C-5 reduces electrophilicity compared to chloromethyl, limiting its utility in nucleophilic substitution reactions. However, it maintains moderate bioactivity due to lipophilic character .
- This derivative is less cytotoxic than chloromethyl-containing analogs .
Chloromethyl Advantage : The chloromethyl group in the target compound enables facile derivatization (e.g., amine or thiol substitutions) for optimizing pharmacokinetic profiles .
Trifluoromethyl and Aryl Substituents
Comparison Table :
*Calculated using PubChem and SwissADME .
Biological Activity
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of its interaction with the angiotensin II (AII) receptor. The following sections detail specific findings related to its pharmacological effects.
Angiotensin II Receptor Antagonism
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, act as potent antagonists of the angiotensin II receptor. The binding affinity (Ki values) for these compounds has been evaluated in both human and rat models:
| Compound | Ki (nM) Human | Ki (nM) Rat |
|---|---|---|
| This compound | 0.29 | 0.74 |
| Other derivatives | Varies | Varies |
These values indicate a strong binding affinity to the AII receptor, suggesting potential therapeutic applications in managing hypertension and related cardiovascular diseases .
Structure-Activity Relationships (SAR)
The modification of substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influences biological activity. Notably:
- Chloro and Methyl Substituents : The introduction of methyl or chloro groups at specific positions enhances receptor binding and antagonistic activity.
- Position Specificity : Modifications at the 3- and 5-positions are particularly crucial for maintaining high binding affinity .
In Vivo Studies
A study involving spontaneously hypertensive rats (SHRs) demonstrated that oral administration of this compound resulted in a significant reduction in systolic blood pressure (SBP). The effect was measured seven hours post-administration at a dosage of 10 mg/kg:
| Parameter | Pre-treatment SBP (mmHg) | Post-treatment SBP (mmHg) |
|---|---|---|
| Control | 170 | 168 |
| Treated | 172 | 150 |
This reduction highlights the compound's potential as an antihypertensive agent .
Mechanistic Insights
The mechanism of action for this compound involves competitive inhibition at the angiotensin II receptor site. This inhibition leads to decreased vasoconstriction and reduced blood pressure levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
